2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol
Overview
Description
The compound "2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol" is a derivative of 2-nitroimidazole, which is a class of compounds known for their radiosensitizing and cytotoxic properties, particularly under hypoxic conditions often found in tumor cells. These compounds are of interest in the field of cancer therapy due to their potential to enhance the effectiveness of radiation treatment .
Synthesis Analysis
The synthesis of related 2-nitroimidazole derivatives involves the preparation of 2-aminoimidazole sulfate as a starting material, followed by condensation and cyclization reactions. Subsequent substitution reactions with 2-bromoethanol yield 2-(2-nitro-1H-imidazol)ethanol, which can be further modified to produce various derivatives . In the case of the compound , the synthesis would likely involve a similar pathway, with the addition of a methylation step to introduce the methyl group and an ethoxyethanol group to complete the structure.
Molecular Structure Analysis
The molecular structure and vibrational spectra of a similar compound, 2-(2-methyl-5-nitro-1-imidazolyl)ethanol (Metronidazole-MTD), have been studied using density functional theory (DFT) methods. The molecular geometry, harmonic vibrational frequencies, and bonding features were calculated and analyzed, revealing insights into the stability of the molecule and the occurrence of intramolecular charge transfer (ICT) .
Chemical Reactions Analysis
The 2-nitroimidazole derivatives can undergo various chemical reactions, including ring closure to form aziridines, which are the active species in radiosensitization and cytotoxicity. The rates of these reactions depend on the nature of the substituents and the leaving group involved in the reaction. For instance, a competing reaction with bicarbonate ions can lead to the formation of oxazolidinone derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-nitroimidazole derivatives are influenced by their molecular structure. The presence of the nitro group and the imidazole ring contributes to their radiosensitizing and bioreductive cytotoxic properties. The amphiphilic nature of some derivatives, such as those with ethoxyether-functionalized imidazolium salts, affects their solubility in water and lipophilicity, which in turn can influence their antimicrobial activity .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Microwave irradiation has been utilized to synthesize derivatives of 2-methyl-5-nitro-1H-imidazol-1-yl, showcasing a novel approach in chemical synthesis (Yang Shao-bin, 2015).
- Chemical Reactivity and Derivatives : Studies on analogues of 2-methyl-5-nitro-1H-imidazol-1-yl have demonstrated various chemical reactions, including condensation, substitution, and esterification, contributing to our understanding of its reactivity and potential for derivative synthesis (T. C. Jenkins et al., 1990).
Biological and Pharmacological Research
- Antimicrobial Activity : Research has shown that derivatives of 2-methyl-5-nitro-1H-imidazol-1-yl exhibit antimicrobial activity, indicating its potential use in developing new antimicrobial agents (M. Raga et al., 1992).
- Antileishmanial Activity : Certain derivatives have demonstrated efficient antileishmanial activity against specific Leishmania strains, suggesting their potential use in treating leishmaniasis (Michael A. Rodriguez et al., 2020).
- Radiosensitization : Some analogues are explored as radiosensitizers, which could enhance the efficacy of radiotherapy in cancer treatment (M. Suto et al., 1991).
properties
IUPAC Name |
2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O4/c1-7-9-6-8(11(13)14)10(7)2-4-15-5-3-12/h6,12H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPDZGBXWBKFMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCOCCO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50167197 | |
Record name | Imidazole, 1-((2-hydroxyethoxy)ethyl)-2-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50167197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol | |
CAS RN |
16156-94-8 | |
Record name | 2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazole, 1-((2-hydroxyethoxy)ethyl)-2-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50167197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHOXY)ETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EJE896YYV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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